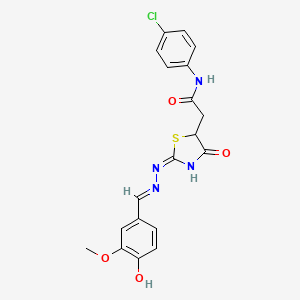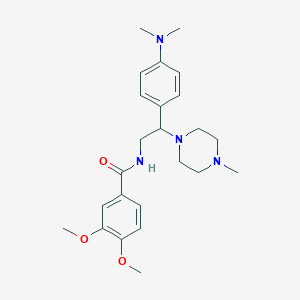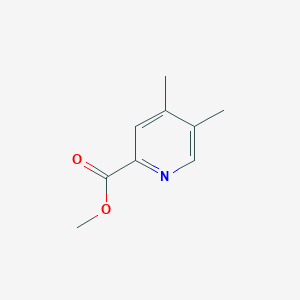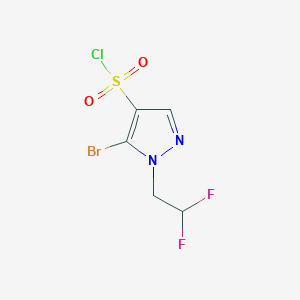
N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O4S and its molecular weight is 432.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of rhodanine-3-acetic acid, which share structural similarities with the compound , possess potent antimicrobial properties. These compounds have been evaluated against a range of bacterial, mycobacterial, and fungal pathogens. Specifically, a related compound showed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) highlighting its potential in tuberculosis treatment (Krátký, Vinšová, & Stolaříková, 2017). Additionally, the synthesis and evaluation of 4-thiazolidinone derivatives, including the mentioned chemical structure, have shown promising antimicrobial properties against various pathogens, suggesting a broad spectrum of application in antimicrobial therapy (Deep et al., 2016).
Anticancer Potential
Several studies have focused on the anticancer potential of thiazolidinone derivatives, with findings indicating significant activity against various cancer cell lines. The synthesis and evaluation of these derivatives have revealed their efficacy in inhibiting cancer cell growth, offering a potential pathway for the development of new anticancer agents. Notably, compounds within this class have demonstrated activity against leukemia, melanoma, lung, colon, and breast cancer cell lines, underscoring their potential as versatile anticancer drugs (Havrylyuk et al., 2010).
Quantum Mechanical and QSAR Studies
Quantum mechanical studies and Quantitative Structure-Activity Relationship (QSAR) analyses have been applied to compounds structurally related to the subject chemical, aiming to understand their biological activity better. These studies have provided insights into the electronic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their multifaceted applications beyond pharmacological activities. For instance, compounds synthesized with similar structural frameworks have shown good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c1-28-15-8-11(2-7-14(15)25)10-21-24-19-23-18(27)16(29-19)9-17(26)22-13-5-3-12(20)4-6-13/h2-8,10,16,25H,9H2,1H3,(H,22,26)(H,23,24,27)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKOESDFKLFCSL-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)
![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747562.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2747564.png)


![methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2747572.png)

